molecular formula C11H9NO2 B14220713 2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile CAS No. 825638-15-1

2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B14220713
CAS No.: 825638-15-1
M. Wt: 187.19 g/mol
InChI Key: VILAWYPPQOFTLP-UHFFFAOYSA-N
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Description

2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C11H9NO2 It is characterized by the presence of a formyl group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(3-methoxyphenyl)prop-2-enoic acid.

    Reduction: 2-Formyl-3-(3-aminophenyl)prop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-3-(3-methoxyphenyl)prop-2-enenitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile: Similar structure but with the methoxy group in a different position.

    3-(4-Methoxyphenyl)-2-propenal: Lacks the nitrile group but has a similar aromatic structure.

    (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile: Contains additional substituents on the aromatic ring.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

825638-15-1

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-formyl-3-(3-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6,8H,1H3

InChI Key

VILAWYPPQOFTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C=O)C#N

Origin of Product

United States

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